Methyl 2-[({4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}carbonyl)amino]-4,5-dimethylthiophene-3-carboxylate
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Overview
Description
METHYL 2-{4-[(3-FLUOROPHENYL)METHOXY]-3-METHOXYBENZAMIDO}-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a fluorophenyl group, a methoxybenzamido group, and a dimethylthiophene carboxylate moiety, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{4-[(3-FLUOROPHENYL)METHOXY]-3-METHOXYBENZAMIDO}-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, including the formation of the fluorophenylmethoxy and methoxybenzamido intermediates, followed by their coupling with the dimethylthiophene carboxylate. Common synthetic methods include:
Suzuki-Miyaura Coupling: This reaction is used to form carbon-carbon bonds between the fluorophenyl group and the methoxybenzamido group.
Amidation Reactions: The methoxybenzamido group is introduced through amidation reactions involving appropriate amines and carboxylic acids.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-{4-[(3-FLUOROPHENYL)METHOXY]-3-METHOXYBENZAMIDO}-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.
Catalysts: Palladium catalysts are commonly used in coupling reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as sulfoxides, sulfones, and alcohols .
Scientific Research Applications
METHYL 2-{4-[(3-FLUOROPHENYL)METHOXY]-3-METHOXYBENZAMIDO}-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE has several applications in scientific research:
Mechanism of Action
The mechanism of action of METHYL 2-{4-[(3-FLUOROPHENYL)METHOXY]-3-METHOXYBENZAMIDO}-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Properties
Molecular Formula |
C23H22FNO5S |
---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
methyl 2-[[4-[(3-fluorophenyl)methoxy]-3-methoxybenzoyl]amino]-4,5-dimethylthiophene-3-carboxylate |
InChI |
InChI=1S/C23H22FNO5S/c1-13-14(2)31-22(20(13)23(27)29-4)25-21(26)16-8-9-18(19(11-16)28-3)30-12-15-6-5-7-17(24)10-15/h5-11H,12H2,1-4H3,(H,25,26) |
InChI Key |
YTZKFLBJCAVYIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC(=C(C=C2)OCC3=CC(=CC=C3)F)OC)C |
Origin of Product |
United States |
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